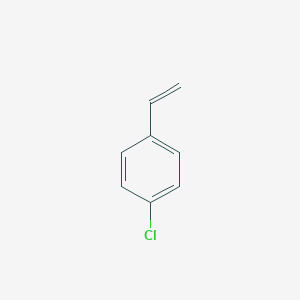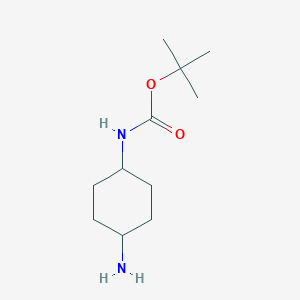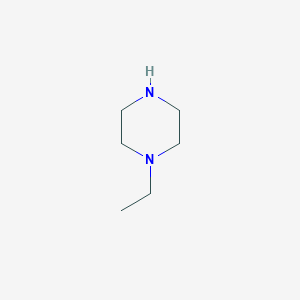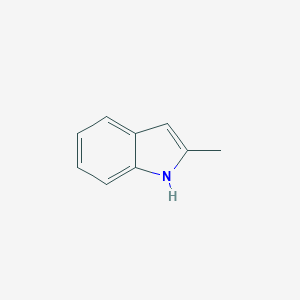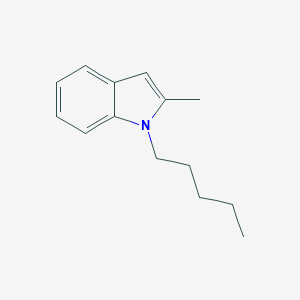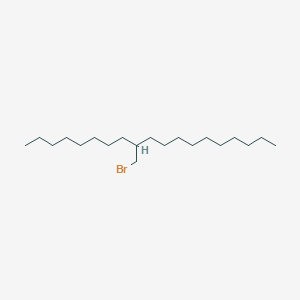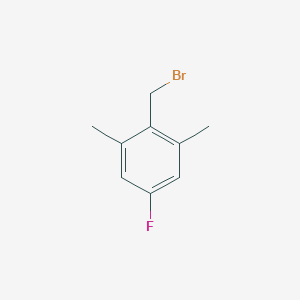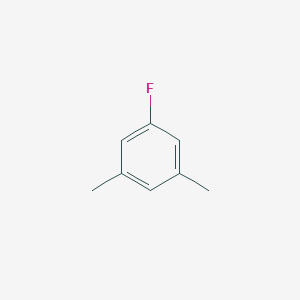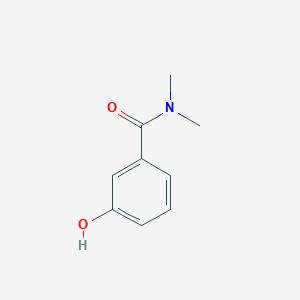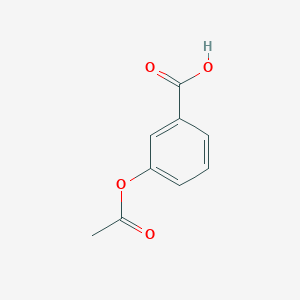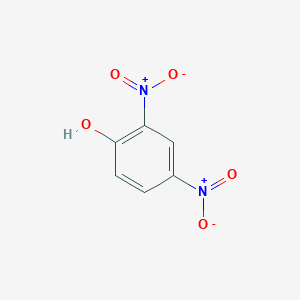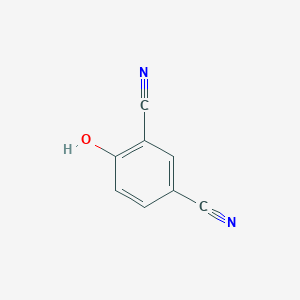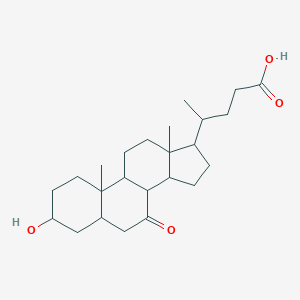
(2R)-1-fenilpropan-2-ol
Descripción general
Descripción
®-1-Phenyl-2-propanol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a phenyl group attached to the second carbon of a propanol chain, with the hydroxyl group (-OH) attached to the first carbon. This compound is notable for its chiral nature, meaning it has two enantiomers, with the ®-enantiomer being the focus here. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fragrances.
Synthetic Routes and Reaction Conditions:
Reduction of Acetophenone: One common method for preparing ®-1-Phenyl-2-propanol is the enantioselective reduction of acetophenone using chiral catalysts. This process typically involves hydrogenation in the presence of a chiral catalyst such as a chiral ruthenium complex.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with propanal, followed by hydrolysis to yield ®-1-Phenyl-2-propanol.
Industrial Production Methods:
Asymmetric Hydrogenation: In industrial settings, asymmetric hydrogenation of acetophenone using chiral catalysts is a preferred method due to its high enantioselectivity and yield. This method is scalable and efficient for large-scale production.
Types of Reactions:
Oxidation: ®-1-Phenyl-2-propanol can be oxidized to produce acetophenone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: It can be further reduced to ®-1-Phenyl-2-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Acetophenone.
Reduction: ®-1-Phenyl-2-propanol.
Substitution: Various substituted phenylpropanes depending on the substituent introduced.
Chemistry:
Chiral Synthesis: ®-1-Phenyl-2-propanol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Biology and Medicine:
Pharmaceuticals: This compound is used in the synthesis of active pharmaceutical ingredients, particularly those requiring chiral purity.
Fragrances: It is a component in the formulation of certain fragrances due to its pleasant aroma.
Industry:
Chemical Manufacturing: ®-1-Phenyl-2-propanol is used in the production of fine chemicals and intermediates for various industrial applications.
Aplicaciones Científicas De Investigación
Educación e investigación
Como compuesto modelo, el (2R)-1-fenilpropan-2-ol ayuda a los estudiantes e investigadores a comprender la estereoquímica, la quiralidad y la enantioselectividad. Es un sustrato común en los laboratorios de química orgánica de pregrado.
Referencias:
- Bayer, A. L., Pugliese, A., & Malek, T. R. (2013). El sistema IL-2/IL-2R: de la ciencia básica a las aplicaciones terapéuticas para mejorar la regulación inmunitaria. Immunologic Research, 57(3), 197–209
- Mollica Poeta, V., Massara, M., & Capucetti, A. (2023). Reavivar la esperanza en el tratamiento del cáncer: la promesa y las trampas de la IL-2. Molecular Cancer, 22(1), 1–14
- Invitrogen Human CD25 (IL-2R alpha) Recombinant Protein
Mecanismo De Acción
Target of Action
The primary target of (2R)-1-phenylpropan-2-ol, also known as ®-1-Phenyl-2-propanol, is the adenosine A1 receptors . These receptors are almost exclusively expressed at nerve terminals .
Mode of Action
(2R)-1-phenylpropan-2-ol interacts with its targets, the adenosine A1 receptors, to reduce glutamate release . This interaction can be blocked by AMPA receptor antagonism . The compound’s effect on glutamate release and presynaptic activity can also be counteracted by antagonism of adenosine A1 receptors .
Biochemical Pathways
The compound affects the glutamatergic neurotransmission pathway . It reduces the release of glutamate, a key neurotransmitter in this pathway . This reduction in glutamate release is associated with decreased synaptic vesicle recycling, as indicated by reduced P-T286-CamKII and P-S9-Synapsin .
Result of Action
The primary result of the compound’s action is a decrease in glutamate release . This could potentially lead to changes in neuronal signaling and function, given the crucial role of glutamate in neurotransmission .
Action Environment
The action, efficacy, and stability of (2R)-1-phenylpropan-2-ol can be influenced by various environmental factors. These may include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle . .
Comparación Con Compuestos Similares
(S)-1-Phenyl-2-propanol: The enantiomer of ®-1-Phenyl-2-propanol, differing in the spatial arrangement of atoms around the chiral center.
1-Phenyl-1-propanol: A structural isomer with the hydroxyl group attached to the first carbon instead of the second.
2-Phenyl-2-propanol: Another isomer with the phenyl group and hydroxyl group attached to the same carbon.
Uniqueness:
Chirality: The ®-enantiomer of 1-Phenyl-2-propanol is unique in its ability to interact selectively with chiral centers in biological systems, making it valuable in asymmetric synthesis and pharmaceutical applications.
Reactivity: Its specific reactivity patterns, such as selective oxidation and reduction, distinguish it from its isomers and other similar compounds.
This detailed article provides a comprehensive overview of ®-1-Phenyl-2-propanol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2R)-1-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166225 | |
| Record name | 1-Phenyl-2-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-95-8 | |
| Record name | 1-Phenyl-2-propanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-Phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-PROPANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLW3H4E008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of producing enantiomerically pure (R)-1-Phenyl-2-propanol?
A1: Many pharmaceuticals and bioactive compounds exhibit chirality, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other might be inactive or even cause adverse effects. Therefore, developing methods for the synthesis of enantiomerically pure compounds is crucial in pharmaceutical research and production. [, ]
Q2: How do the provided research papers contribute to obtaining (R)-1-Phenyl-2-propanol?
A2: Both papers describe methods for the enantioselective synthesis of 1-Phenyl-2-propanol enantiomers.
- The first paper [] utilizes bakers' yeast to reduce phenylacetone, yielding (S)-1-Phenyl-2-propanol. It further details a method for chiral inversion to obtain the (R)-enantiomer.
- The second paper [] presents the enantiomeric resolution of 1-Phenyl-2-propanol using the bacterium Pseudomonas cepacia. This bacterium preferentially hydrolyzes the ester of (S)-1-Phenyl-2-propanol, allowing for the isolation of the desired (R)-enantiomer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)
